molecular formula C6H11N3S2 B1333025 5-Butylamino-[1,3,4]thiadiazole-2-thiol CAS No. 66962-52-5

5-Butylamino-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1333025
CAS No.: 66962-52-5
M. Wt: 189.3 g/mol
InChI Key: MXBSQYAEYDLSGO-UHFFFAOYSA-N
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Description

5-Butylamino-[1,3,4]thiadiazole-2-thiol is a useful research compound. Its molecular formula is C6H11N3S2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Multi-targeted Pharmacological Scaffold

5-Butylamino-[1,3,4]thiadiazole-2-thiol and related derivatives have been explored for their potential as multi-targeted pharmacological scaffolds. A study focused on the synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, highlighting their prospective applications as anticonvulsants and antiproliferative agents. The research detailed a method for generating molecular diversity of these compounds, indicating their significant therapeutic potential (Sych, Perekhoda, & Tsapko, 2016).

Anticancer and Neuroprotective Activities

1,3,4-thiadiazole-based compounds, closely related to this compound, have demonstrated significant anticancer and neuroprotective activities. For instance, the derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to inhibit the proliferation of various cancer cells, including those from nervous system cancers and peripheral cancers like colon adenocarcinoma and lung carcinoma. Interestingly, it also exhibited neuroprotective properties in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Corrosion Inhibition

This compound and its derivatives have been investigated for their inhibitive effects against corrosion. A study revealed that thiadiazole derivatives could effectively inhibit the corrosion of N80 carbon steel in CO2-saturated oilfield produced water, primarily through chemisorption. The research highlighted the significance of the substituent groups on the thiadiazole molecule in determining the inhibition performance, indicating the compound's utility in industrial applications (Zhang, Hou, & Zhang, 2020).

Properties

IUPAC Name

5-(butylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-2-3-4-7-5-8-9-6(10)11-5/h2-4H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSQYAEYDLSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368390
Record name 5-Butylamino-[1,3,4]thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66962-52-5
Record name 5-Butylamino-[1,3,4]thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(butylamino)-1,3,4-thiadiazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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